5-(tert-Butyldimethylsilyloxy)-1-pentanol

Description

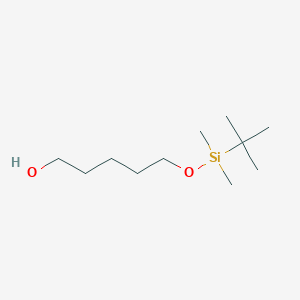

Structure

3D Structure

Properties

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPADIAOSJBISTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394272 | |

| Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83067-20-3 | |

| Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(tert-Butyldimethylsilyloxy)-1-pentanol CAS number 83067-20-3

An In-Depth Technical Guide to 5-(tert-Butyldimethylsilyloxy)-1-pentanol (CAS 83067-20-3) for Advanced Synthetic Applications

Abstract

This compound is a versatile bifunctional molecule that serves as a crucial building block and linker in modern organic synthesis. Its structure, featuring a robust tert-butyldimethylsilyl (TBDMS) ether at one end of a five-carbon chain and a reactive primary alcohol at the other, offers inherent orthogonality for sequential chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and strategic applications, with a focus on its utility in drug discovery and complex molecule synthesis. Detailed protocols for its preparation and subsequent modification are presented, underscoring its role as a key intermediate for researchers, chemists, and drug development professionals.

Core Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid under standard conditions.[1] The presence of the bulky TBDMS group significantly influences its physical properties, rendering it more lipophilic than its parent diol and affecting its boiling point and solubility.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 83067-20-3 | [2][3] |

| Molecular Formula | C₁₁H₂₆O₂Si | [1][3] |

| Molecular Weight | 218.41 g/mol | [2][3] |

| Appearance | Liquid | [1][2] |

| Boiling Point | 140 °C at 6 mmHg | [2][3][4] |

| Density | 0.885 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.442 | [2][3][4] |

| SMILES | C(OCCCCCO)C(C)(C)C | [2] |

| InChI Key | ZPADIAOSJBISTI-UHFFFAOYSA-N |[2] |

Spectroscopic Characterization: While a dedicated full spectrum is not publicly available, the structure suggests key spectroscopic features:

-

¹H NMR: Expected signals would include a singlet around 0.05 ppm for the Si-(CH₃)₂ protons, a singlet around 0.9 ppm for the Si-C(CH₃)₃ protons, and distinct triplets between 3.5-3.7 ppm for the two -CH₂O- groups, in addition to multiplets for the central alkyl chain protons.

-

¹³C NMR: Resonances for the five distinct carbons of the pentanol chain, along with signals for the methyl and quaternary carbons of the TBDMS group.

-

IR Spectroscopy: A prominent broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the primary alcohol, and strong C-O and Si-O stretching bands around 1100 cm⁻¹.

The Strategic Importance of the TBDMS Protecting Group

The utility of this compound is intrinsically linked to the properties of the tert-butyldimethylsilyl (TBDMS or TBS) ether. Introduced by E.J. Corey in 1972, the TBDMS group is a cornerstone of modern synthetic strategy for protecting hydroxyl functions.[5]

Key Attributes:

-

Stability: TBDMS ethers are approximately 10,000 times more hydrolytically stable than the simpler trimethylsilyl (TMS) ethers.[6] They exhibit excellent stability across a wide range of non-acidic and non-fluoride reaction conditions, including chromatography, many redox reactions, and exposure to organometallic reagents.[5][7]

-

Ease of Introduction: The group is readily installed using tert-butyldimethylsilyl chloride (TBDMSCl) with a base like imidazole in an aprotic solvent such as DMF.[6]

-

Selective Cleavage: The Si-O bond can be selectively cleaved under specific conditions, most commonly using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[5][6] This orthogonality allows for deprotection without affecting other common protecting groups like benzyl ethers or acetals.[6][8]

The differential stability between various silyl ethers (e.g., TES vs. TBDMS) allows for sequential deprotection strategies within a single synthetic pathway, a crucial advantage in the synthesis of complex molecules.[8][9]

Synthesis: Selective Mono-protection of 1,5-Pentanediol

The most direct and common route to this compound is the selective mono-silylation of the symmetrical precursor, 1,5-pentanediol. Achieving mono-protection over di-protection is a common challenge with symmetrical diols. The primary strategy involves using an excess of the diol relative to the silylating agent to statistically favor the mono-substituted product.[10]

Sources

- 1. CAS 83067-20-3: this compound [cymitquimica.com]

- 2. This compound 90 83067-20-3 [sigmaaldrich.com]

- 3. This compound | 83067-20-3 [chemicalbook.com]

- 4. This compound CAS#: 83067-20-3 [m.chemicalbook.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. ace.as-pub.com [ace.as-pub.com]

- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

5-(tert-Butyldimethylsilyloxy)-1-pentanol molecular weight and formula

An In-Depth Technical Guide to 5-(tert-Butyldimethylsilyloxy)-1-pentanol: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's fundamental properties, its strategic role in organic synthesis as a protected bifunctional linker, and its application in the development of advanced materials and potential therapeutic agents.

Compound Overview and Physicochemical Properties

This compound, identified by CAS Number 83067-20-3, is a bifunctional organic molecule that serves as a valuable building block in multi-step organic synthesis.[1] Structurally, it is a five-carbon aliphatic chain functionalized with a primary alcohol at one terminus and a sterically hindered silyl ether at the other.[2] This differential protection is the cornerstone of its utility, allowing for selective chemical transformations at the free hydroxyl group while the other is masked.[2] The compound is typically a colorless to pale yellow liquid under standard conditions.[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₁H₂₆O₂Si | [1][2][3][4] |

| Molecular Weight | 218.41 g/mol | [1][3][4][5] |

| CAS Number | 83067-20-3 | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.885 g/mL at 25 °C | [3][5][6] |

| Boiling Point | 140 °C at 6 mmHg | [3][5][6] |

| Refractive Index | n20/D 1.442 | [3][5][6] |

| SMILES String | C(OCCCCCO)C(C)(C)C | [2][5] |

| InChI Key | ZPADIAOSJBISTI-UHFFFAOYSA-N |[5] |

The Strategic Role of the TBDMS Protecting Group

In complex syntheses, it is often necessary to prevent a reactive functional group, such as an alcohol, from interfering with a reaction occurring elsewhere in the molecule.[2] The tert-butyldimethylsilyl (TBDMS or TBS) ether is one of the most widely employed protecting groups for alcohols due to an ideal balance of stability and selective reactivity.[7]

Expertise & Experience: The choice of the TBDMS group is deliberate. It is sufficiently robust to withstand a wide array of non-acidic and non-fluoride-mediated reaction conditions, including organometallic reagents, many oxidants, and mild reducing agents.[7] This stability is attributed to the steric bulk of the tert-butyl group, which physically obstructs the approach of reagents to the silicon-oxygen bond.[7] However, its true synthetic power lies in the ability to be cleanly and selectively removed under specific, mild conditions, typically using a fluoride ion source like tetrabutylammonium fluoride (TBAF) or acidic hydrolysis.[2][4] This orthogonality allows chemists to unmask the hydroxyl group at a precise moment in a synthetic sequence without disturbing other sensitive functionalities.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. benchchem.com [benchchem.com]

synthesis of 5-(tert-Butyldimethylsilyloxy)-1-pentanol from 1,5-pentanediol

An In-Depth Technical Guide to the Selective Synthesis of 5-(tert-Butyldimethylsilyloxy)-1-pentanol

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of complex organic synthesis, the differential protection of polyfunctional molecules is a cornerstone of strategic route design. This guide provides a comprehensive technical overview of the selective mono-protection of 1,5-pentanediol to yield this compound. We will explore the theoretical underpinnings of silyl ether protecting groups, the rationale for selecting the tert-butyldimethylsilyl (TBDMS) group for regioselectivity, a detailed and validated experimental protocol, and methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for preparing this versatile synthetic intermediate.

Introduction: The Strategic Imperative of Selective Protection

Symmetrical diols, such as 1,5-pentanediol, are valuable C5 building blocks in the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][2] However, their two equivalent hydroxyl groups present a significant challenge: how to selectively functionalize one terminus while leaving the other available for subsequent transformations. The synthesis of this compound is a classic example of this challenge, creating a bifunctional molecule with orthogonal reactivity. The hydroxyl group can be oxidized or converted into a leaving group, while the silyl ether remains stable, ready for deprotection at a later stage.[3][4]

The tert-butyldimethylsilyl (TBDMS) ether is among the most utilized protecting groups for alcohols due to its ideal balance of stability and reactivity.[5][6] It is readily introduced, stable to a wide range of non-acidic and non-fluoride reaction conditions (e.g., organometallic reagents, many oxidants, and bases), and can be cleaved under mild, specific conditions.[5][7]

The Chemistry of Selectivity: Why TBDMS-Cl?

The successful synthesis of the mono-protected diol hinges on exploiting the steric properties of the protecting group. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of tert-butyldimethylsilyl chloride (TBDMS-Cl).[8]

Key Principles for Mono-protection:

-

Steric Hindrance: The bulky tert-butyl group on the silicon atom significantly influences the reaction rate.[5][9] While the first hydroxyl group of 1,5-pentanediol reacts readily, the resulting mono-silylated product presents a much larger steric profile. This bulk hinders the approach of a second TBDMS-Cl molecule to the remaining hydroxyl group, dramatically slowing the rate of di-silylation.

-

Stoichiometric Control: While steric hindrance is the primary driver of selectivity, careful control of stoichiometry is crucial. Using a slight excess of the diol relative to the silylating agent can further suppress the formation of the di-protected byproduct.[10] However, for practical purposes and ease of purification, using a slight excess of the silylating agent to drive the reaction to completion followed by chromatographic separation is often preferred.

-

Reaction Conditions: The choice of base and solvent is critical. Imidazole is a highly effective catalyst and base for silylation.[7][11] It reacts with TBDMS-Cl to form a highly reactive silylimidazolium intermediate, which is then readily attacked by the alcohol. Solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are commonly used.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, with clear steps for reaction monitoring and purification to ensure the desired product is obtained with high purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| 1,5-Pentanediol | C₅H₁₂O₂ | 104.15 | 1.0 | 50.0 | 5.21 g |

| TBDMS-Cl | C₆H₁₅ClSi | 150.72 | 1.1 | 55.0 | 8.29 g |

| Imidazole | C₃H₄N₂ | 68.08 | 2.5 | 125.0 | 8.51 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 250 mL |

| Saturated aq. NH₄Cl | NH₄Cl (aq) | - | - | - | 100 mL |

| Deionized Water | H₂O | - | - | - | 100 mL |

| Brine | NaCl (aq) | - | - | - | 100 mL |

| Anhydrous MgSO₄ | MgSO₄ | - | - | - | ~10 g |

Step-by-Step Procedure

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,5-pentanediol (5.21 g, 50.0 mmol) and imidazole (8.51 g, 125.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (250 mL) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Silylating Agent: In a separate beaker, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl) (8.29 g, 55.0 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes. A white precipitate (imidazole hydrochloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting diol will have a low Rf, the desired mono-silylated product will have a medium Rf, and the di-silylated byproduct will have a high Rf. The reaction is complete when the starting diol spot is consumed.

-

Quenching: Once the reaction is complete, quench it by slowly adding deionized water (100 mL). Transfer the mixture to a separatory funnel.

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (1 x 100 mL), deionized water (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification

The crude product, a colorless oil, will contain the desired mono-silylated product, some di-silylated byproduct, and residual imidazole. Purification is achieved via flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is recommended, starting from 5% ethyl acetate and gradually increasing to 20-25%.

-

Procedure:

-

Load the crude oil onto the silica gel column.

-

Elute with the solvent gradient. The di-silylated product (higher Rf) will elute first, followed by the desired this compound. The unreacted diol (if any) will remain on the column or elute much later.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear, colorless liquid.[4]

-

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

Confirming the structure and purity of the final product is essential. The following are expected analytical results for this compound.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~3.64 (t, 2H): Triplet corresponding to the -CH₂ OH protons.

-

δ ~3.60 (t, 2H): Triplet corresponding to the -CH₂ O-Si protons.

-

δ ~1.60 - 1.30 (m, 7H): Multiplets for the three internal methylene groups (-CH₂-CH₂ -CH₂ -CH₂ -CH₂-) and the -OH proton.

-

δ 0.89 (s, 9H): Sharp singlet for the three methyl groups of the tert-butyl group (-C(CH₃ )₃).

-

δ 0.05 (s, 6H): Sharp singlet for the two methyl groups on the silicon atom (-Si(CH₃ )₂).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~63.0: -C H₂OH

-

δ ~62.8: -C H₂O-Si

-

δ ~32.5, 32.2, 22.0: Internal methylene carbons

-

δ 25.9: -C(C H₃)₃

-

δ 18.3: -C (CH₃)₃

-

δ -5.3: -Si(C H₃)₂

-

-

Mass Spectrometry (ESI+): Expected m/z for [M+Na]⁺: 241.16.

Deprotection Strategies

The utility of the TBDMS group lies in its selective removal. Should the synthetic route require the regeneration of the 1,5-diol or the unmasking of the silylated alcohol, several reliable methods exist.

-

Fluoride-Mediated Cleavage: This is the most common and mildest method. Tetrabutylammonium fluoride (TBAF) in a solvent like THF rapidly and cleanly cleaves the Si-O bond.[6][7][8]

-

Acidic Hydrolysis: TBDMS ethers can be removed under acidic conditions, though they are significantly more stable than other silyl ethers like TMS.[9][12] Conditions such as acetic acid in THF/water or catalytic amounts of strong acids like HCl in methanol are effective.[13][14]

Conclusion

The selective mono-silylation of 1,5-pentanediol is a fundamental transformation that provides a valuable building block for multi-step synthesis. By leveraging the steric hindrance of the TBDMS group and maintaining careful control over reaction conditions, this compound can be synthesized reproducibly and in high yield. The detailed protocol and characterization data provided in this guide offer researchers a robust foundation for the successful implementation of this procedure in their synthetic endeavors.

References

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Available at: [Link]

-

tert-Butyldiphenylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]

-

Kumar, P., et al. Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 12(4), 846-851. Available at: [Link]

-

De Vleeschauwer, F., et al. (2007). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Synlett, 2007(12), 1933-1937. Available at: [Link]

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]

-

Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11 - ResearchGate. Available at: [Link]

-

Alcohol Protecting Groups - University of Windsor. Available at: [Link]

-

17.8: Protection of Alcohols - Chemistry LibreTexts. Available at: [Link]

-

tert-Butyldiphenylsilyl - Wikipedia. Available at: [Link]

-

Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. Royal Society of Chemistry. Available at: [Link]

-

asymmetric protection of 1-5 Pentanediol? : r/chemistry - Reddit. Available at: [Link]

-

The Resolution of Terminal 1,2-diols via Silyl Transfer - PMC - NIH. Available at: [Link]

-

Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research - Journal of Chemistry Letters. Available at: [Link]

-

Synthesis of E4. 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol - PrepChem.com. Available at: [Link]

-

This compound, min 97%, 1 ml. Available at: [Link]

-

A comparison of pentane-1,5-diol to other diols for use in dermatology - ResearchGate. Available at: [Link]

-

A comparison of pentane-1,5-diol to other diols for use in dermatology - PubMed. Available at: [Link]

-

Product Safety Summary for 1,5-Pentanediol - JCIA BIGDr. Available at: [Link]

- US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents.

-

(PDF) 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol - ResearchGate. Available at: [Link]

-

Preparation of Monotritylated Symmetric 1,n-Diols. Synthetic Communications. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0013036). Human Metabolome Database. Available at: [Link]

-

Design an Energy-Conserving Pathway for Efficient Biosynthesis of 1,5-Pentanediol and 5-Amino-1-Pentanol - PubMed. Available at: [Link]

-

One-Pot Production of 1,5-Pentanediol from Furfural Through Tailored Hydrotalcite-Based Catalysts. Catalysis Letters. Available at: [Link]

-

5-(Dimethylamino)-1-pentanol - SpectraBase. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013036). Human Metabolome Database. Available at: [Link]

-

1-Pentanol - SpectraBase. Available at: [Link]

Sources

- 1. Design an Energy-Conserving Pathway for Efficient Biosynthesis of 1,5-Pentanediol and 5-Amino-1-Pentanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. This compound CAS#: 83067-20-3 [m.chemicalbook.com]

- 4. CAS 83067-20-3: this compound [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 13. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

An In-depth Technical Guide to 5-(tert-Butyldimethylsilyloxy)-1-pentanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of 5-(tert-Butyldimethylsilyloxy)-1-pentanol, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its effective application in the laboratory and beyond.

Introduction: A Molecule of Versatility

This compound, with the CAS number 83067-20-3, is a bifunctional organic compound featuring a primary alcohol and a sterically hindered silyl ether.[1][2] The tert-butyldimethylsilyl (TBDMS) protecting group imparts significant stability and lipophilicity, allowing for selective reactions at the free hydroxyl group.[1] This unique structural arrangement makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2][3] Its application has been noted in the synthesis of chroman-4-one and chromone-based sirtuin 2 inhibitors, which have shown antiproliferative properties in cancer cells, as well as in the creation of well-defined mono- and ditelechelic polyphosphazenes.[2][3]

Molecular Structure and Key Identifiers

The structural integrity of a molecule is fundamental to its reactivity and physical behavior. The diagram below illustrates the molecular architecture of this compound.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 83067-20-3 | [1][4] |

| Molecular Formula | C11H26O2Si | [2] |

| Molecular Weight | 218.41 g/mol | [2] |

| InChI | 1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3 | [1] |

| SMILES | C(OCCCCCO)C(C)(C)C | [1] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties is paramount for the successful design and execution of experiments.

Table 2: Physical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow liquid | Ambient | [1] |

| Boiling Point | 140 °C | 6 mmHg | |

| Density | 0.885 g/mL | 25 °C | |

| Refractive Index (n20/D) | 1.442 | 20 °C |

Solubility Profile

Table 3: Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group allows for hydrogen bonding. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | "Like dissolves like" principle; both are polar aprotic. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Effective solvents for a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Non-polar nature of the silyl group and hydrocarbon backbone. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | The long alkyl chain and silyl group contribute to non-polar character. |

| Water | - | Sparingly soluble to insoluble | The large hydrophobic portion of the molecule dominates. |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of a chemical compound. While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the TBDMS group and the pentanol backbone.

-

~3.6 ppm (triplet): Methylene protons adjacent to the silyloxy group (-CH₂-OSi).

-

~3.6 ppm (triplet): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

~1.3-1.6 ppm (multiplets): Methylene protons of the pentanol chain.

-

~0.9 ppm (singlet): Methyl protons of the tert-butyl group.

-

~0.05 ppm (singlet): Methyl protons on the silicon atom.

-

A broad singlet corresponding to the hydroxyl proton (-OH) is also expected, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. A database entry indicates the following chemical shifts.[5]

Table 4: ¹³C NMR Chemical Shifts

| Assignment | Chemical Shift (ppm) |

| -CH₂-OSi | ~63 |

| -CH₂-OH | ~62 |

| Internal -CH₂- | ~32, ~26, ~23 |

| C(CH₃)₃ | ~26 |

| Si-C(CH₃)₃ | ~18 |

| Si-(CH₃)₂ | ~-5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to display characteristic absorption bands for the hydroxyl and silyl ether functional groups.

-

~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1250 cm⁻¹: Si-C stretching vibration.

-

~1100 cm⁻¹: Si-O-C stretching vibration.

-

~830 and 775 cm⁻¹: Characteristic bands for the TBDMS group.

Synthesis and Handling

Synthetic Approach: A Self-Validating Protocol

A common and reliable method for the preparation of this compound is the selective monosilylation of 1,5-pentanediol. This procedure leverages the steric hindrance of the TBDMS group to favor the formation of the mono-protected product.

Diagram of Synthetic Workflow

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1,5-pentanediol (1 equivalent) and imidazole (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF), add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 equivalents) in the same solvent dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer. If DMF was used as the solvent, extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Causality in Experimental Choices:

-

Imidazole: Acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst.

-

Anhydrous Conditions: Silyl ethers are susceptible to hydrolysis, especially under acidic or basic conditions. Therefore, anhydrous solvents and reagents are crucial to prevent the decomposition of the product and starting material.

-

Stoichiometry: Using a slight excess of the diol can help to minimize the formation of the disilylated byproduct. Conversely, a slight excess of the silylating agent ensures complete conversion of the starting material. The choice depends on the ease of separation of the desired product from the unreacted starting material or the byproduct.

-

Column Chromatography: This is a standard and effective method for separating the mono-silylated product from the starting diol and the di-silylated byproduct due to their different polarities.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. The following guidelines are based on the Safety Data Sheet (SDS) for this compound.[5]

Table 5: Hazard Identification and Precautionary Measures

| Hazard Statement | Precautionary Measures |

| Causes skin irritation. [6] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[6] |

| Causes serious eye irritation. [6] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| May cause respiratory irritation. [6] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its unique combination of a reactive hydroxyl group and a stable silyl ether makes it an ideal building block for the construction of complex molecules with applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its physical properties, spectroscopic data, synthesis, and safe handling procedures to empower researchers to utilize this compound effectively and safely in their endeavors.

References

Sources

An In-Depth Technical Guide to 5-(tert-Butyldimethylsilyloxy)-1-pentanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(tert-Butyldimethylsilyloxy)-1-pentanol, a valuable bifunctional molecule widely utilized in organic synthesis. We will delve into its chemical structure, IUPAC nomenclature, physicochemical properties, and, most critically, the strategic considerations for its synthesis and application as a selectively protected building block.

Compound Profile: Structure and Nomenclature

This compound is an organic compound featuring a five-carbon aliphatic chain. One terminus of this chain is a primary alcohol (-OH), while the other is protected as a tert-butyldimethylsilyl (TBDMS or TBS) ether. This dual functionality makes it a highly useful intermediate in multi-step syntheses.

Chemical Structure:

-

Molecular Formula: C₁₁H₂₆O₂Si

-

Molecular Weight: 218.41 g/mol

-

IUPAC Name: 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol

-

CAS Number: 83067-20-3

Synonyms:

-

5-(tert-Butyldimethylsiloxy)-1-pentanol

-

5-[(tert-butyldimethylsilyl)oxy]pentan-1-ol

-

5-[Dimethyl(tert-butyl)silyloxy]-1-pentanol

Physicochemical Properties

The physical characteristics of this compound are primarily dictated by the long alkyl chain and the bulky silyl ether group. It is typically a colorless to pale yellow liquid.[1]

| Property | Value | Reference |

| Boiling Point | 140 °C at 6 mmHg | [2] |

| Density | 0.885 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.442 | [2] |

The Synthetic Rationale: Selective Monoprotection of 1,5-Pentanediol

The synthesis of this compound is a classic example of selective protection of a symmetrical diol. The core challenge lies in reacting only one of the two identical primary hydroxyl groups of 1,5-pentanediol. The key to achieving this selectivity is the use of the sterically demanding tert-butyldimethylsilyl chloride (TBDMSCl).

The TBDMS Protecting Group: A Strategic Choice

The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of modern organic synthesis for the protection of alcohols. Its utility stems from a finely tuned balance of stability and reactivity:

-

Robustness: TBDMS ethers are stable to a wide range of reaction conditions that would cleave other protecting groups, including many oxidizing and reducing agents, organometallic reagents (e.g., Grignard reagents), and mildly acidic or basic conditions. This stability is attributed to the steric bulk of the tert-butyl group, which shields the silicon-oxygen bond from nucleophilic or electrophilic attack.

-

Selective Deprotection: Despite its stability, the TBDMS group can be readily and selectively removed under specific conditions, most commonly with a source of fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or under strongly acidic conditions. This orthogonality allows for the deprotection of a TBDMS ether without affecting other protecting groups in the molecule.

Mechanism of Selective Monosilylation

The selective monosilylation of a symmetric diol like 1,5-pentanediol is primarily a kinetically controlled process. The large steric profile of the TBDMS group makes the initial silylation of one hydroxyl group proceed at a reasonable rate. However, once one end of the diol is protected, the resulting mono-silylated product is significantly more sterically hindered. This increased steric bulk around the remaining hydroxyl group dramatically slows down the rate of a second silylation, allowing for the isolation of the mono-protected product in high yield.

The reaction is typically carried out in the presence of a base, such as imidazole or sodium hydride, which deprotonates the alcohol to form a more nucleophilic alkoxide.

Caption: General workflow for the selective monosilylation of 1,5-pentanediol.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the selective monosilylation of 1,5-pentanediol, adapted from established methods for the monosilylation of symmetric diols.[1]

Materials:

-

1,5-Pentanediol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.0 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

-

Addition of Diol: Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Dissolve 1,5-pentanediol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Silylation: Dissolve TBDMSCl (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a colorless oil.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Synthesis

The primary utility of this compound lies in its ability to act as a bifunctional building block. The free hydroxyl group can undergo a variety of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or esterification. The TBDMS-protected end of the molecule remains inert during these transformations. Subsequently, the TBDMS group can be removed to reveal a second primary alcohol for further functionalization.

This strategy is invaluable in the synthesis of complex molecules, including natural products, pharmaceuticals, and materials. For instance, it can be used to introduce a five-carbon spacer with differential reactivity at each end. It has been employed as a reagent in the synthesis of chroman-4-one and chromone-based sirtuin 2 inhibitors, which have shown antiproliferative properties in cancer cells.[3] Additionally, it participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes.[3] It is also used as a PROTAC (PROteolysis TArgeting Chimera) linker in the synthesis of PROTACs.[4]

Conclusion

This compound is a versatile and valuable synthetic intermediate. Its preparation through the selective monosilylation of 1,5-pentanediol highlights the strategic importance of steric effects in controlling chemical reactivity. A thorough understanding of the properties and reactivity of the TBDMS protecting group is essential for its successful application in complex, multi-step synthetic endeavors. This guide provides the foundational knowledge and a practical experimental framework for researchers and scientists to effectively utilize this important chemical building block.

References

-

McDougal, P. G.; Rico, J. G.; Oh, Y. I.; Condon, B. D. A convenient procedure for the monosilylation of symmetric 1,n-diols. J. Org. Chem.1986 , 51 (18), 3388–3390. [Link]

-

PubChem. 5-((tert-Butyldimethylsilyl)oxy)pentanal. [Link]

Sources

A Technical Guide to 5-(tert-Butyldimethylsilyloxy)-1-pentanol: A Versatile Bifunctional Building Block in Modern Synthesis

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-(tert-Butyldimethylsilyloxy)-1-pentanol, a key bifunctional molecule in organic synthesis. This document delves into its commercial availability, physicochemical properties, and core applications, with a focus on its utility as a precursor in the development of complex molecules and active pharmaceutical ingredients (APIs). The protocols and insights provided herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Strategic Advantage of a Bifunctional Linker

This compound, with CAS number 83067-20-3, is an organic compound featuring a pentanol backbone with a hydroxyl group at one end and a tert-butyldimethylsilyloxy (TBDMS) protected hydroxyl group at the other.[1] This unique structure makes it a highly valuable bifunctional linker. The TBDMS group is a robust protecting group for alcohols, stable under a wide range of reaction conditions, yet readily removable under specific and mild protocols.[2] This allows for selective reaction at the free primary alcohol, enabling the stepwise construction of complex molecular architectures. Its applications are particularly prominent in the synthesis of pharmaceuticals and other fine chemicals.[1][3][4]

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers, typically with purities of 90% or higher.[1][5][6] It is generally supplied as a colorless to pale yellow liquid.[1]

Table 1: Commercial Availability of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 90% | 25 mL |

| CymitQuimica | 90%, 97% | 1 g, 10 mg |

| Daken Chemical | 95.0% | Make to order |

| ChemicalBook | Varies | Varies |

| Cenmed Enterprises | 90% | Varies |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83067-20-3 | [3][5] |

| Molecular Formula | C11H26O2Si | [3][5] |

| Molecular Weight | 218.41 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 140 °C at 6 mmHg | [3][4] |

| Density | 0.885 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.442 | [3][4] |

| Solubility | Soluble in organic solvents. | |

| Storage | Store in a cool, dry place. Keep container tightly closed. | [6] |

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a bifunctional building block. The free hydroxyl group can undergo a variety of chemical transformations, such as oxidation, esterification, or etherification, while the TBDMS-protected end remains inert. This allows for the introduction of a five-carbon spacer with a latent hydroxyl functionality, which can be unmasked in a later synthetic step.

Workflow for Utilization as a Bifunctional Linker

The general workflow for employing this molecule as a linker involves two key stages: functionalization of the free hydroxyl group and subsequent deprotection of the silyl ether.

Caption: General workflow for using this compound.

Experimental Protocol: Synthesis of a Functionalized Linker (Illustrative Example)

This protocol describes a general procedure for the esterification of the free hydroxyl group, a common first step in its application as a linker.

Objective: To synthesize an ester derivative of this compound.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Carboxylic acid of choice (e.g., acetic acid)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Dissolve this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired ester.

Deprotection of the TBDMS Ether

A critical step in the application of this bifunctional molecule is the selective cleavage of the tert-butyldimethylsilyl ether to reveal the free hydroxyl group. Several methods exist for this transformation, with the choice of reagent depending on the other functional groups present in the molecule.

Common Deprotection Strategies

A variety of reagents can be employed for the deprotection of TBDMS ethers, each with its own advantages in terms of mildness and selectivity.[2]

Table 3: Selected Reagents for TBDMS Deprotection

| Reagent | Conditions | Comments | Reference |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Very common and effective, but can be basic. | |

| Hydrofluoric acid-pyridine (HF-Py) | THF or MeCN, 0 °C to room temperature | Effective for stubborn silyl ethers. HF is highly corrosive. | |

| Acetic acid | THF/H2O, room temperature | Mild acidic conditions. | |

| Stannous chloride (SnCl2) | Ethanol or water, microwave or reflux | A facile and efficient method. | |

| Acetyl chloride (catalytic) | Dry MeOH | Mild and tolerates various other protecting groups.[2] | |

| Sulfated SnO2 | Room temperature | Highly selective solid acid catalyst.[7] | |

| Copper(II) chloride dihydrate (catalytic) | Acetone/H2O, reflux | Nearly neutral conditions.[8] | |

| Bismuth(III) triflate (Bi(OTf)3) | Acetonitrile, water | Can be used for one-pot deprotection-oxidation.[9] |

Experimental Protocol: Deprotection using Stannous Chloride

This protocol is based on a reported method for the efficient deprotection of TBDMS ethers using stannous chloride.

Objective: To deprotect the TBDMS ether of a functionalized intermediate to yield the corresponding diol.

Materials:

-

TBDMS-protected compound

-

Ethanol

-

Stannous chloride dihydrate (SnCl2·2H2O)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Appropriate eluent system for column chromatography

Procedure:

-

Dissolve the TBDMS-protected compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add stannous chloride dihydrate (1 mmol).

-

Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate (20 mL).

-

Filter the mixture to remove the tin salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure alcohol.

Caption: Workflow for the deprotection of a TBDMS ether using SnCl2.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and highly versatile bifunctional building block that offers significant advantages in multi-step organic synthesis. Its orthogonal protecting group strategy allows for the selective functionalization of a five-carbon chain, making it an invaluable tool for researchers in drug discovery and materials science. The reliable protocols for both its utilization and deprotection underscore its importance as a staple reagent in the modern synthetic chemist's toolbox.

References

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Bhure, M. H., Kumar, I., Natu, A. D., & Rode, C. V. (2008). Facile and Highly Selective Deprotection of tert‐Butyldimethyl Silyl Ethers using Sulfated SnO2 as a Solid Catalyst. Synthetic Communications, 38(3), 403-408. [Link]

-

Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]

Sources

- 1. CAS 83067-20-3: this compound [cymitquimica.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. This compound CAS#: 83067-20-3 [m.chemicalbook.com]

- 4. This compound | 83067-20-3 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. dakenchem.com [dakenchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. scribd.com [scribd.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Solubility of 5-(tert-Butyldimethylsilyloxy)-1-pentanol in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-(tert-Butyldimethylsilyloxy)-1-pentanol, a key intermediate in various synthetic applications. Understanding its solubility is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, efficient purification, and successful formulation.

Introduction to this compound

This compound, with the chemical formula C11H26O2Si, is a primary alcohol protected by a tert-butyldimethylsilyl (TBDMS) group.[1] This silyl ether functional group imparts unique properties to the molecule, significantly influencing its stability and reactivity.[1] The TBDMS group is a widely used protecting group for alcohols in organic synthesis because it allows for selective reactions at other sites within a molecule without interference from the hydroxyl group.[1][2][3][4]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 218.41 g/mol | |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 140 °C at 6 mmHg | [5] |

| Density | 0.885 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.442 | [5] |

The presence of both a bulky, nonpolar silyl ether group and a polar hydroxyl group gives this compound an amphipathic character, which dictates its solubility behavior in various organic solvents.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" is the foundational principle governing solubility. This means that substances with similar polarities and intermolecular forces tend to be miscible. The solubility of this compound is a balance between the non-polar character of the tert-butyldimethylsilyl group and the pentyl chain, and the polar, hydrogen-bonding capability of the terminal hydroxyl group.

The Role of Molecular Structure

The interplay of the molecule's structural features determines its solubility profile:

-

tert-Butyldimethylsilyl (TBDMS) Group: This bulky, nonpolar group dominates a significant portion of the molecule's surface area. It contributes to van der Waals interactions and favors solubility in nonpolar and weakly polar aprotic solvents. The silyl group also imparts hydrophobic characteristics.[1]

-

Pentyl Chain: The five-carbon alkyl chain further enhances the nonpolar character of the molecule.

-

Hydroxyl (-OH) Group: This terminal group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents.

The overall polarity of this compound can be considered moderately polar.

Solubility Profile in Common Organic Solvents

Based on its structure, a qualitative solubility profile can be predicted and has been anecdotally observed in practice. The following table summarizes the expected solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | High | The nonpolar TBDMS group and alkyl chain interact favorably with these solvents through van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents can interact with both the nonpolar and polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group can hydrogen bond with these solvents, while the nonpolar portion has favorable interactions. |

| Highly Polar Protic | Water | Low to Insoluble | The large, nonpolar silyl ether and alkyl chain significantly outweigh the polarity of the single hydroxyl group, leading to poor miscibility with water. |

It is important to note that silyl ethers, in general, show good solubility in common organic solvents like dichloromethane, chloroform, toluene, and acetonitrile.[6]

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are useful, empirical determination of solubility is crucial for specific applications. The following protocol outlines a standard method for qualitatively and semi-quantitatively assessing the solubility of this compound.

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetone, methanol, ethanol, water)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 25 mg) and place it into a small, dry test tube.[7]

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[7]

-

Mixing: After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[7]

-

Observation: Carefully observe the mixture. A compound is considered soluble if it completely dissolves, forming a homogeneous solution.[8][9] If the compound does not dissolve, it is considered insoluble.[8] If some, but not all, of the compound dissolves, it is classified as partially soluble.

-

Record Results: Systematically record the observations for each solvent tested.

For a more quantitative assessment, one can determine the concentration at which the compound is soluble (e.g., mg/mL or mol/L).

Applications in Drug Development and Organic Synthesis

The solubility of this compound is a critical factor in its various applications:

-

Reaction Solvent Selection: Choosing an appropriate solvent in which all reactants are soluble is essential for achieving optimal reaction rates and yields. The high solubility of this compound in a wide range of aprotic solvents makes it versatile for many chemical transformations.

-

Purification: During workup and purification processes such as extraction and chromatography, understanding the differential solubility of the desired product and impurities in various solvent systems is key to achieving high purity.

-

Synthesis of Bioactive Molecules: this compound is a valuable building block in the synthesis of complex molecules with potential therapeutic applications. For instance, it has been used as a reagent in the synthesis of sirtuin 2 inhibitors with antiproliferative properties in cancer cells.[5][10] It also participates in the synthesis of well-defined polyphosphazenes.[5][11]

The following diagram illustrates the logical relationship between solubility and its impact on synthetic applications.

Caption: Impact of solubility on key aspects of organic synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.[12][13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.[18] Recommended storage is at 2-8°C.[5]

Conclusion

This compound exhibits a broad solubility range in common organic solvents, a characteristic derived from its amphipathic nature. Its high solubility in nonpolar and polar aprotic solvents, coupled with moderate to high solubility in polar protic solvents, makes it a versatile reagent in organic synthesis. A thorough understanding of its solubility profile, obtained through both theoretical consideration and empirical testing, is essential for its effective use in research and development, particularly in the synthesis of novel therapeutic agents.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Solubility test/ Organic lab - YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Solubility of Organic Compounds. [Link]

-

5 (Tert Butyldimethylsilyloxy) 1 Pentano L 90% - Cenmed Enterprises. [Link]

-

83067-20-3|this compound - BIOFOUNT. [Link]

-

What is the primary reason for using silyl ethers in organic synt... | Study Prep in Pearson+ [Link]

-

This compound, min 97%, 1 ml. [Link]

-

Silyl ether - Wikipedia. [Link]

-

16: Silylethers - Chemistry LibreTexts. [Link]

-

Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters - MDPI. [Link]

-

Safety Data Sheet: 1-Pentanol - Carl ROTH. [Link]

Sources

- 1. CAS 83067-20-3: this compound [cymitquimica.com]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound CAS#: 83067-20-3 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. This compound | 83067-20-3 [chemicalbook.com]

- 11. cenmed.com [cenmed.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. employees.delta.edu [employees.delta.edu]

- 17. 83067-20-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 18. dakenchem.com [dakenchem.com]

A Comprehensive Guide to the Spectroscopic Characterization of 5-(tert-Butyldimethylsilyloxy)-1-pentanol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(tert-Butyldimethylsilyloxy)-1-pentanol (CAS No. 83067-20-3), a key bifunctional intermediate in organic synthesis.[1] As experimental spectra are not uniformly available in public databases, this document leverages fundamental spectroscopic principles and data from analogous structures to present a robust, predictive analysis. It is designed for researchers, scientists, and drug development professionals who utilize or synthesize silyl-protected alcohols. The guide includes detailed, field-proven protocols for data acquisition via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), alongside an in-depth interpretation of the expected spectral features. Our approach emphasizes the causality behind spectral data, ensuring a deep understanding of the structure-property relationships that are critical for compound verification and reaction monitoring.

Introduction: The Role and Scrutiny of a Bifunctional Building Block

This compound is a valuable compound in synthetic organic chemistry. Its structure incorporates two key functional groups: a primary alcohol (-OH) and a sterically hindered silyl ether (-OTBDMS). This arrangement allows it to act as a versatile building block, where the TBDMS group serves as a stable protecting group for one hydroxyl function while the other remains available for reaction.[1] This selective protection is crucial in multi-step syntheses of complex molecules, such as chromone-based enzyme inhibitors and well-defined polyphosphazenes.[2]

Given its role, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of the molecule, confirming its identity, purity, and stability. This guide explains the "why" behind the expected spectral data, moving beyond simple peak lists to provide a framework for confident structural elucidation.

Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of this compound lies in dissecting its molecular structure.

Caption: Numbered structure of this compound for NMR assignments.

The molecule contains several distinct proton and carbon environments that will give rise to unique signals:

-

TBDMS Group: A bulky tert-butyl group and two methyl groups attached to the silicon atom.

-

Silyl Ether Linkage: A C-O-Si bond.

-

Aliphatic Chain: A five-carbon pentylene chain.

-

Primary Alcohol: A terminal -CH₂OH group.

Each of these features has predictable spectroscopic characteristics, which we will explore in the following sections.

¹H NMR Spectroscopy: A Proton Map of the Molecule

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment, quantity, and connectivity of hydrogen atoms in a molecule.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial.[3] Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective for nonpolar organic compounds and has a well-defined residual solvent peak at ~7.26 ppm.[4][5] Ensure complete dissolution by gentle vortexing.

-

Filtration and Transfer: To ensure magnetic field homogeneity (shimming), filter the solution through a pipette plugged with cotton wool directly into a high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[6]

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume, which is critical for achieving sharp, well-resolved peaks.[4]

-

Acquisition: Acquire the spectrum using a standard pulse program. For quantitative accuracy, ensure the relaxation delay is sufficient (typically 1-5 seconds) to allow all protons to fully relax between pulses. A typical experiment involves acquiring 8 to 16 scans.

-

Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm. Integrate the signals to determine the relative number of protons for each peak.

The predicted ¹H NMR spectrum in CDCl₃ will show distinct signals corresponding to each unique proton environment.

| Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| a | -CH₂-OH | ~3.64 | Triplet (t) | 2H | Deshielded by the adjacent electronegative oxygen atom. |

| b | -CH₂-CH₂OH | ~1.57 | Multiplet (m) | 2H | Standard aliphatic methylene protons. |

| c | -CH₂-CH₂CH₂- | ~1.38 | Multiplet (m) | 2H | Aliphatic methylene, least affected by functional groups. |

| d | -CH₂-CH₂OSi | ~1.52 | Multiplet (m) | 2H | Slightly deshielded relative to (c) by the silyl ether. |

| e | -CH₂-OSi | ~3.61 | Triplet (t) | 2H | Deshielded by the adjacent silyl ether oxygen. |

| f | -C(CH ₃)₃ | ~0.89 | Singlet (s) | 9H | Shielded protons of the bulky tert-butyl group. |

| g | -Si(CH ₃)₂ | ~0.05 | Singlet (s) | 6H | Highly shielded protons attached to silicon. |

| h | -OH | Variable (1.5-2.5) | Broad Singlet | 1H | Chemical shift is concentration and temperature dependent. |

Causality of Spectral Features:

-

Chemical Shifts: The signals for protons on carbons attached to oxygen (a, e) are shifted downfield (higher ppm) due to the electron-withdrawing effect of oxygen. Protons on the silicon-attached methyl groups (g) are highly shielded and appear far upfield, a characteristic feature of silyl protecting groups.

-

Multiplicity: The methylene groups (a) and (e) appear as triplets because they are adjacent to other methylene groups with two protons (n+1 rule, 2+1=3). The internal methylenes (b, c, d) will show more complex splitting patterns (multiplets) as they are coupled to protons on both sides. The methyl (g) and tert-butyl (f) protons have no adjacent protons, so they appear as sharp singlets.

-

Integration: The area under each peak is directly proportional to the number of protons it represents, providing a quantitative check of the structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom typically gives a distinct signal.

-

Sample Preparation: Due to the low natural abundance of the ¹³C isotope (~1.1%), a more concentrated sample is required. Use 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.[4]

-

Spectrometer Setup: The procedure is similar to ¹H NMR. The spectrometer is tuned to the ¹³C frequency.

-

Acquisition: A standard proton-decoupled pulse sequence is used. This decouples the protons from the carbons, resulting in a spectrum of sharp singlets for each carbon and providing a significant signal enhancement via the Nuclear Overhauser Effect (NOE).[7] A larger number of scans (e.g., 512 to 2048) and a longer acquisition time are necessary compared to ¹H NMR.

-

Processing: The data is processed via Fourier transform. The chemical shift axis is calibrated using the CDCl₃ solvent peak, which appears as a triplet centered at 77.16 ppm.[8]

The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals.

| Label | Assignment | Predicted Shift (δ, ppm) | Rationale for Chemical Shift |

| a | C H₂-OH | ~62.9 | Carbon attached to the primary alcohol oxygen, significantly downfield. |

| b | C H₂-CH₂OH | ~32.6 | Standard aliphatic carbon. |

| c | C H₂-CH₂CH₂- | ~22.6 | Aliphatic carbon, most shielded in the chain. |

| d | C H₂-CH₂OSi | ~32.3 | Standard aliphatic carbon, similar to (b). |

| e | C H₂-OSi | ~63.2 | Carbon attached to the silyl ether oxygen, strongly deshielded. |

| f | -C(C H₃)₃ | ~26.0 | Methyl carbons of the tert-butyl group. |

| g | -Si(C H₃)₂ | ~ -4.3 | Methyl carbons attached to silicon, highly shielded (appear upfield of TMS). |

| -C (CH₃)₃ | ~18.4 | Quaternary carbon of the tert-butyl group. |

Causality of Spectral Features:

-

The chemical shifts of carbons are highly sensitive to their electronic environment. Carbons bonded to electronegative oxygen atoms (a, e) are the most deshielded and appear furthest downfield.

-

The aliphatic chain carbons (b, c, d) appear in the typical alkane region (20-40 ppm).

-

A hallmark of the TBDMS group is the upfield shift of the silicon-bound methyl carbons (g), which often appear at negative ppm values relative to TMS.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

-

Instrument Background: Ensure the sample compartment is empty and clean. Run a background spectrum to record the instrument's baseline and account for atmospheric CO₂ and water vapor.

-

Sample Preparation: As this compound is a liquid, the simplest method is to prepare a thin film.[9] Place one drop of the neat liquid onto a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.[10]

-

Data Acquisition: Mount the "sandwich" plates in the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.[11]

-

Cleaning: After analysis, thoroughly clean the salt plates with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator to prevent damage from moisture.

The IR spectrum provides a clear signature for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Origin |

| ~3330 | O-H stretch | Broad, Strong | Hydrogen-bonded primary alcohol (-OH). The broadness is characteristic of H-bonding. |

| 2955-2855 | C-H stretch | Strong | Aliphatic C-H bonds in the pentyl chain and TBDMS group. |

| ~1255 | Si-CH₃ symmetric bend | Strong | Characteristic vibration of the Si-(CH₃)₂ group. |

| ~1100 | Si-O-C stretch | Strong, Prominent | Asymmetric stretching of the silyl ether linkage. A key diagnostic peak. |

| ~1060 | C-O stretch | Strong | Stretching vibration of the primary alcohol C-O bond. |

| ~835, ~775 | Si-C stretch / CH₃ rock | Strong | Characteristic vibrations associated with the TBDMS group. |

Causality of Spectral Features: The IR spectrum is dominated by strong absorptions from the polar bonds. The most diagnostic features are the very broad O-H stretch, confirming the presence of the alcohol, and the intense, complex region between 1100-1000 cm⁻¹, which contains the overlapping C-O and Si-O-C stretching vibrations.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation.

-

Sample Introduction: For a volatile liquid like this, the sample is typically introduced via direct injection or through a Gas Chromatography (GC) column, which ensures only the pure compound enters the ion source.

-

Ionization: In the EI source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[1] This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•) and causing it to fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.

The molecular weight of C₁₁H₂₆O₂Si is 218.17 g/mol .

| m/z Value | Proposed Fragment | Identity | Significance |

| 218 | [C₁₁H₂₆O₂Si]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. May be weak or absent due to extensive fragmentation. |

| 161 | [M - C(CH₃)₃]⁺ | [M - 57]⁺ | Base Peak. Loss of the tert-butyl group is the most characteristic fragmentation pathway for TBDMS ethers, leading to a highly stable silicon-containing cation. |

| 203 | [M - CH₃]⁺ | [M - 15]⁺ | Loss of a methyl group. |

| 187 | [M - OCH₃]⁺ | [M - 31]⁺ | Alpha-cleavage at the alcohol, loss of •CH₂OH. |

| 143 | [M - 57 - H₂O]⁺ | [M - tBu - H₂O]⁺ | Loss of water from the [M-57] fragment. |

| 133 | [(CH₃)₃CSi(CH₃)₂]⁺ | TBDMS Cation | Fragment corresponding to the protecting group itself. |

| 75 | [(CH₃)₂SiOH]⁺ | Common rearrangement fragment from silyl ethers. |

Causality of Fragmentation: The fragmentation is driven by the formation of stable ions. The most favorable pathway is the cleavage of the C-Si bond to lose a tert-butyl radical (•C(CH₃)₃), resulting in a resonance-stabilized oxonium ion or a silicon-centered cation. This [M-57]⁺ peak is the hallmark of a TBDMS-protected alcohol and is expected to be the base peak (most abundant ion). Other common pathways for alcohols, such as the loss of water ([M-18]⁺), are also possible but are typically less pronounced than the dominant silyl group fragmentation.

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion

The structural integrity of this compound can be confidently established through a multi-technique spectroscopic approach. This guide provides a predictive framework for its analysis, detailing not only the expected data but also the underlying chemical principles that govern the results. By understanding the characteristic signals—the upfield singlets of the TBDMS group in NMR, the broad O-H and strong Si-O-C stretches in IR, and the dominant [M-57]⁺ fragmentation in mass spectrometry—researchers can unambiguously verify the identity and quality of this essential synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

- 1. CAS 83067-20-3: this compound [cymitquimica.com]

- 2. tert-Butanol(75-65-0) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-Pentanol(71-41-0) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 5-(叔丁基二甲基硅氧基)-1-戊醇 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Pentanol(71-41-0) 13C NMR spectrum [chemicalbook.com]

- 9. 1-Pentanol, TBDMS derivative [webbook.nist.gov]

- 10. crescentchemical.com [crescentchemical.com]

- 11. cenmed.com [cenmed.com]

hazards and safety information for 5-(tert-Butyldimethylsilyloxy)-1-pentanol